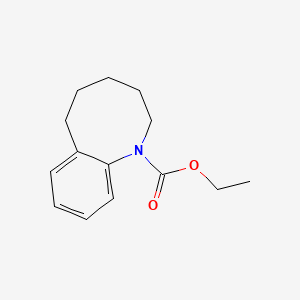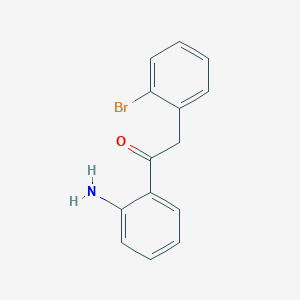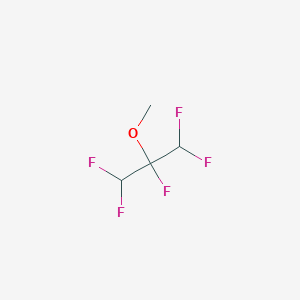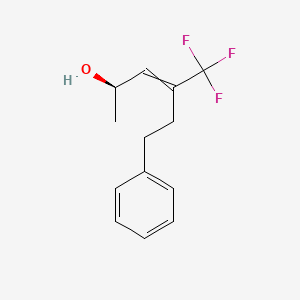
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with tetramethyl groups and dioctadecoxy chains, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes a series of substitutions and esterifications to introduce the tetramethyl and dioctadecoxy groups. Common reagents used in these reactions include methyl iodide, octadecanol, and various catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives .
Scientific Research Applications
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. These interactions can lead to various biological effects, including changes in gene expression, protein activity, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate
Uniqueness
Tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate is unique due to its dioctadecoxy chains, which impart distinct physical and chemical properties. These chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and industrial applications .
Properties
CAS No. |
681458-93-5 |
|---|---|
Molecular Formula |
C58H90O10 |
Molecular Weight |
947.3 g/mol |
IUPAC Name |
tetramethyl 9,10-dioctadecoxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C58H90O10/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-67-53-45-41-49(55(59)63-3)51(57(61)65-5)43-47(45)54(48-44-52(58(62)66-6)50(42-46(48)53)56(60)64-4)68-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41-44H,7-40H2,1-6H3 |
InChI Key |
OGBWFZPXHSTTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCCCCCCCC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
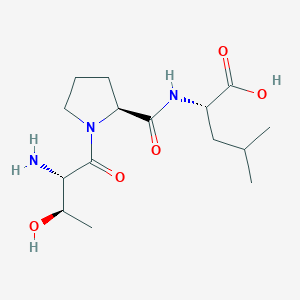
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
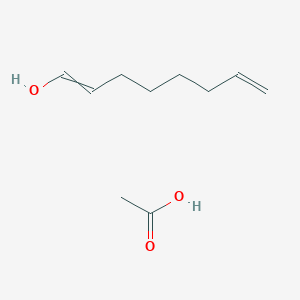
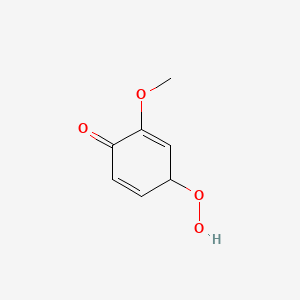
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
